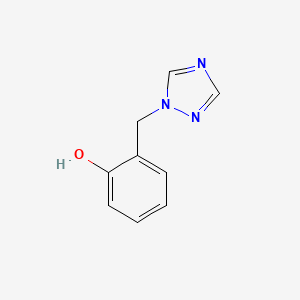

2-(1H-1,2,4-triazol-1-ylmethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-1,2,4-triazol-1-ylmethyl)phenol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 2-(1H-1,2,4-triazol-1-ylmethyl)phenol.

Case Studies

A notable case study involved the synthesis of various triazole derivatives that were evaluated for their cytotoxic effects against different cancer cell lines. The derivatives showed promising results, with some compounds achieving low IC50 values against MCF-7 cells . These findings suggest that this compound and its analogs could serve as lead compounds in the development of new anticancer therapies.

Antifungal Activity

In addition to their anticancer properties, triazole derivatives are also recognized for their antifungal activities.

Efficacy Against Fungal Pathogens

Research has demonstrated that this compound exhibits significant antifungal properties against various phytopathogens. For example, studies have reported that certain triazole compounds displayed moderate to high fungicidal activities against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea, with effective concentrations comparable to commercial fungicides .

Summary of Applications

Analyse Chemischer Reaktionen

Synthetic Formation and Precursor Reactions

The compound is synthesized via multi-step condensation reactions. A common method involves:

Reaction : 4-(1H-1,2,4-triazol-1-ylmethyl)aniline + 2-hydroxybenzaldehyde → 2-(1H-1,2,4-triazol-1-ylmethyl)phenol

-

Conditions : Ethanol solvent, acidic catalysis (e.g., HCl), reflux at 80–100°C.

-

Purification : Recrystallization or column chromatography yields a white to off-white solid .

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 4-(Triazolylmethyl)aniline | 2-Hydroxybenzaldehyde, HCl, EtOH | 75–85% |

Metal Complexation

The triazole nitrogen and phenolic oxygen atoms facilitate coordination with transition metals, enhancing biological activity:

Reaction : 2-(Triazolylmethyl)phenol + Metal salt → Metal complex

-

Example : Reaction with Cu(II) or Fe(III) salts in methanol/water mixtures forms stable complexes .

-

Applications : These complexes show improved antimicrobial (e.g., Staphylococcus aureus inhibition) and anticancer activity compared to the parent compound .

| Metal Salt | Solvent System | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| CuSO₄ | MeOH/H₂O (1:1) | 52 nM (MCF-7 cells) | |

| FeCl₃ | EtOH/H₂O (2:1) | 74 nM (MDA-MB-231 cells) |

Functionalization via Electrophilic Substitution

The phenolic hydroxyl group undergoes sulfamoylation and halogenation:

a. Sulfamoylation

Reaction : Phenol + Sulfamoyl chloride → Sulfamoylated derivative

b. Chlorination

Reaction : Hydroxymethyltriazole + SOCl₂ → Chloromethyltriazole

| Derivative Type | Reagents | Yield | Application |

|---|---|---|---|

| Sulfamoylated phenol | ClSO₂NHR, pyridine | 60–75% | Enzyme inhibition |

| Chloromethyltriazole | SOCl₂, DCM | 81% | Antiproliferative |

Click Chemistry for Triazole Expansion

The triazole ring participates in Huisgen cycloaddition to form 1,2,3-triazole hybrids:

Reaction : Alkyne + Azide → Triazole derivative

-

Conditions : CuSO₄/sodium ascorbate, ACN/THF, room temperature .

-

Example : Hybrids with 3,4,5-trimethoxyphenyl groups show tubulin polymerization inhibition (IC₅₀ = 52–74 nM) .

| Alkyne Source | Azide Source | Catalyst | Yield |

|---|---|---|---|

| 4-Ethynylphenol | Phenyl azide | Cu(I) | 70–85% |

Oxidative Coupling Reactions

Electrochemical methods enable multicomponent coupling:

Reaction : Aryl hydrazine + Paraformaldehyde + NH₄OAc → 1,5-Disubstituted triazole

-

Conditions : Electrochemical cell, iodide radical/I₂, alcohol solvent .

-

Advantage : Avoids transition-metal catalysts and strong oxidants .

Stability and Degradation

Eigenschaften

Molekularformel |

C9H9N3O |

|---|---|

Molekulargewicht |

175.19 g/mol |

IUPAC-Name |

2-(1,2,4-triazol-1-ylmethyl)phenol |

InChI |

InChI=1S/C9H9N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h1-4,6-7,13H,5H2 |

InChI-Schlüssel |

CHJKPKZVPNPXEO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.